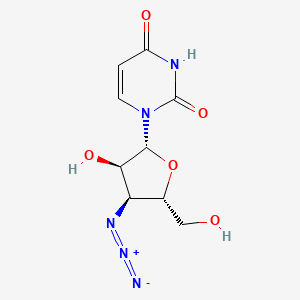

N,N-Diethyl-2-(piperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethyl-2-(piperazin-1-yl)acetamide (DEPA) is a small molecule that has been studied extensively in recent years. It has been found to have a wide range of applications in scientific research, ranging from its use as a catalyst in organic synthesis to its use as a drug target in pharmacology.

Applications De Recherche Scientifique

Cancer Research

Scientific Field

Oncology Summary of Application: N,N-Diethyl-2-(piperazin-1-yl)acetamide has been explored for its potential in cancer therapy. It’s involved in the synthesis of compounds that show activity against various cancer cell lines. Methods of Application: Synthesized compounds are tested in vitro against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines . Results: The synthesized compounds demonstrated inhibitory effects on cancer cell proliferation, although specific quantitative data was not detailed in the search results.

Pharmacological Research

Scientific Field

Pharmacology Summary of Application: This compound is a key intermediate in the synthesis of piperidine derivatives, which are crucial in the development of new pharmaceuticals. Methods of Application: Piperidine derivatives are synthesized through various chemical reactions, including cyclization and substitution, to create compounds with potential pharmacological applications . Results: The derivatives have been found to be present in over twenty classes of pharmaceuticals, including anticancer agents, Alzheimer’s disease therapy drugs, antibiotics, and analgesics .

Proteomics Research

Scientific Field

Proteomics Summary of Application: N,N-Diethyl-2-(piperazin-1-yl)acetamide is used as a specialty product in proteomics research to study protein expression and function. Methods of Application: The compound is utilized in the preparation of samples for proteomic analysis, although specific methodologies are proprietary to research institutions . Results: The outcomes of such research contribute to a deeper understanding of protein functions and interactions, but specific results are not publicly available.

Chemical Synthesis

Scientific Field

Organic Chemistry Summary of Application: The compound is involved in the synthesis of various heterocyclic compounds, which are important building blocks in organic chemistry. Methods of Application: Methods include cyclization of 1,2-diamine derivatives with sulfonium salts and other complex organic synthesis techniques . Results: These methods lead to the creation of diverse piperazine derivatives, which are essential in the synthesis of many biologically active molecules.

Biological Activity Research

Scientific Field

Biochemistry Summary of Application: Research into the biological activity of N,N-Diethyl-2-(piperazin-1-yl)acetamide includes exploring its role in the modulation of biological pathways. Methods of Application: The compound is used in assays to determine its interaction with biological targets, though specific experimental details are not provided . Results: The research aims to identify potential therapeutic effects, but the search did not yield detailed quantitative outcomes.

Imaging and Analysis

Scientific Field

Analytical Chemistry Summary of Application: Derivatives of N,N-Diethyl-2-(piperazin-1-yl)acetamide are used in imaging techniques to enhance the visualization of biological tissues. Methods of Application: Chemical derivatization techniques are employed to improve the detection and imaging of specific compounds within tissues . Results: The application of these techniques results in improved imaging resolution, aiding in the diagnosis and research of various diseases.

Antimicrobial Agent Development

Scientific Field

Microbiology Summary of Application: The compound has been identified as a potential antimicrobial agent, particularly against Staphylococcus strains, including methicillin-resistant S. aureus (MRSA) . Methods of Application: The compound’s uptake into microbial cells is measured using fluorescence microscopy, and its effects on cell configuration are observed through transmission electron microscopy (TEM) . Results: PNT, a derivative of the compound, showed a dose-dependent reduction in fluorescence intensity in a DNA gyrase supercoiling assay, suggesting inhibition of DNA gyrase as a mechanism of antimicrobial activity .

Drug Discovery and Design

Scientific Field

Medicinal Chemistry Summary of Application: N,N-Diethyl-2-(piperazin-1-yl)acetamide is crucial in the design and synthesis of piperidine derivatives used in drug discovery . Methods of Application: The synthesis involves intra- and intermolecular reactions to form various piperidine derivatives, which are then evaluated for pharmacological activity . Results: The derivatives have been incorporated into more than twenty classes of pharmaceuticals, indicating the compound’s significant role in drug development .

Propriétés

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-13(4-2)10(14)9-12-7-5-11-6-8-12/h11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIGZCNEFCPID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427938 |

Source

|

| Record name | N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

CAS RN |

40004-14-6 |

Source

|

| Record name | N,N-Diethyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)